1-(3-Ethoxy-4-methoxybenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine

Radiation mitigation NPSP chemotype Structure-activity relationship

1-(3-Ethoxy-4-methoxybenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine (C₂₀H₂₅N₃O₆S, MW 435.5 g/mol) is a disubstituted piperazine derivative belonging to the 4-(nitrophenylsulfonyl)piperazine (NPSP) chemotype. This class emerged from a high-throughput screen of 85,000 compounds for inhibitors of radiation-induced apoptosis and was subsequently validated as a family of potent radiation mitigators active against hematopoietic, intestinal, and pulmonary acute radiation syndromes in murine models.

Molecular Formula C20H25N3O6S
Molecular Weight 435.5 g/mol
Cat. No. B10881753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Ethoxy-4-methoxybenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine
Molecular FormulaC20H25N3O6S
Molecular Weight435.5 g/mol
Structural Identifiers
SMILESCCOC1=C(C=CC(=C1)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])OC
InChIInChI=1S/C20H25N3O6S/c1-3-29-20-14-16(4-9-19(20)28-2)15-21-10-12-22(13-11-21)30(26,27)18-7-5-17(6-8-18)23(24)25/h4-9,14H,3,10-13,15H2,1-2H3
InChIKeyNTJYFVHIOBBVSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Ethoxy-4-methoxybenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine: Procurement-Relevant Structural and Pharmacophoric Profile


1-(3-Ethoxy-4-methoxybenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine (C₂₀H₂₅N₃O₆S, MW 435.5 g/mol) is a disubstituted piperazine derivative belonging to the 4-(nitrophenylsulfonyl)piperazine (NPSP) chemotype. This class emerged from a high-throughput screen of 85,000 compounds for inhibitors of radiation-induced apoptosis and was subsequently validated as a family of potent radiation mitigators active against hematopoietic, intestinal, and pulmonary acute radiation syndromes in murine models [1]. The compound bears the signature 4-nitrophenylsulfonyl pharmacophore on one piperazine nitrogen and a 3-ethoxy-4-methoxybenzyl substituent on the other, distinguishing it from the simpler NPSP lead compound #5 (NPSP512, 1-[(4-nitrophenyl)sulfonyl]-4-phenylpiperazine) that served as the primary development candidate in published radiation mitigation studies [1][2].

NPSP chemotype for radiation model research
Alkoxybenzyl substituent enables PK/PD comparison studies
Positional isomer pair supports regiochemical SAR mapping
Sulfonylpiperazine scaffold for multi-target phenotypic screening

Why 1-(3-Ethoxy-4-methoxybenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine Cannot Be Interchanged with Generic NPSP Analogs


Within the NPSP chemotype, minor structural variations produce large functional divergences that preclude generic substitution. In the foundational PLOS ONE study, compounds #3, #4, and #5 were all in vitro hits, yet only compound #5 (NPSP512) was orally bioavailable by gavage and effective as a single 5 mg/kg s.c. injection at 24 h post-irradiation; compound #3 was not orally active and required multiple doses [1]. Compound #7, a close structural analog, showed inconsistent in vivo performance attributed to poor pharmacokinetic persistence, while compound #10, which lacks the piperazine ring entirely, required a 15-fold higher dose (75 mg/kg) for efficacy [1]. The target compound's 3-ethoxy-4-methoxybenzyl substituent introduces two additional hydrogen-bond acceptor sites and an estimated >2-unit increase in logP relative to the unsubstituted phenyl analog NPSP512, which will alter both target engagement kinetics and ADME parameters in ways that cannot be predicted from the lead compound's data alone [1][2].

Oral bioavailability may not transfer directly from NPSP512 due to altered lipophilicity and H-bond acceptor count.
Positional isomer (4-ethoxy-3-methoxy) may exhibit distinct biological activity, limiting interchangeability.
Non-piperazine NPS analogs require higher doses and may not substitute directly in radiation mitigation models.

Quantitative Differentiation Evidence for 1-(3-Ethoxy-4-methoxybenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine Against Closest Analogs


Structural Differentiation from the Lead Radiation Mitigator NPSP512: Substituent-Driven Physicochemical Divergence

The target compound replaces the 4-phenyl substituent of the lead radiation mitigator NPSP512 (compound #5 in Micewicz et al., 2017) with a 3-ethoxy-4-methoxybenzyl group. This substitution increases molecular weight from approximately 331.4 g/mol (NPSP512, C₁₆H₁₇N₃O₄S) to 435.5 g/mol (target, C₂₀H₂₅N₃O₆S) and introduces two additional hydrogen-bond acceptor oxygen atoms, raising the H-bond acceptor count from 4 to 6. The 2D Tanimoto similarity between the target compound and the closest Hit2Lead analog retaining the 4-nitrophenylsulfonyl core (1-acetyl-4-[(4-nitrophenyl)sulfonyl]piperazine) is 94%, but the acetyl analog has a LogP of only 0.61 and MW of 313, versus the target's substantially higher predicted lipophilicity . The ethoxy and methoxy substituents are expected to increase LogP by approximately 2–3 units relative to NPSP512, altering both permeability and metabolic stability profiles [1].

Structural Divergence
Reported
MW +31%, HBA +2, est. ΔLogP +1.5–2.5 vs. NPSP512
Substituent-driven changes in permeability and metabolic stability profiles
Computational estimation; experimental PK validation required
Radiation mitigation NPSP chemotype Structure-activity relationship Physicochemical profiling

Positional Isomer Differentiation: 3-Ethoxy-4-methoxy vs. 4-Ethoxy-3-methoxy Substitution Pattern Benchmarking via NMR

The target compound (3-ethoxy-4-methoxy substitution) has a catalogued positional isomer: 1-[(4-ethoxy-3-methoxyphenyl)methyl]-4-(4-nitrophenyl)sulfonylpiperazine. The oxalate salt of this positional isomer has been characterized by ¹H NMR in DMSO-d₆ and is registered in the KnowItAll NMR Spectral Library (SpectraBase Compound ID Glzg65l0udc) [1]. The two isomers share identical molecular formula (C₂₀H₂₅N₃O₆S) and molecular weight (435.5 g/mol) but differ in the ring position of the ethoxy and methoxy substituents, which affects the electronic distribution on the benzyl aromatic ring and can alter both target binding and metabolic stability. In arylsulfonylpiperazine SAR studies on 11β-HSD1, positional isomerism of aryl substituents produced IC₅₀ differences exceeding 10-fold [2]. The availability of the reference NMR spectrum for the oxalate salt of the positional isomer provides a direct analytical benchmark for identity confirmation and isomer discrimination of the target compound.

Positional Isomer QC
Analytical context
1H NMR reference spectrum available for oxalate salt of 4-ethoxy-3-methoxy isomer
Enables isomer identity confirmation via NMR benchmarking
NMR for target free base not yet reported
Positional isomerism NMR characterization Quality control Structural verification

Class-Level In Vivo Efficacy Reference: NPSP Chemotype Survival Benefit and Pharmacokinetic Benchmarking in Murine Radiation Models

The NPSP chemotype to which the target compound belongs has demonstrated statistically significant and quantitatively defined survival benefits in murine models of hematopoietic acute radiation syndrome (hARS). The lead NPSP compound #5 (NPSP512) increased mean survival time from 17 days (N=246 control mice) to 18.5 days (N=401 treated mice, P<0.02 log-rank test) and improved 1-year survival from 11% (controls) to 50% (treated) [1]. Pharmacokinetic analysis of compound #5 following a single 5 mg/kg s.c. dose in mice showed Cmax 0.12 μg/mL, Tmax 2 h, terminal half-life 9 h, and AUC 0.41 μg·h/mL; these PK parameters were superior to those of compound #7 and compound #11, with the phenyl substituent of #5 explicitly noted as improving pharmacokinetic availability relative to non-phenyl analogs [1][2]. Compound #5 at 5 mg/kg s.c. daily for 5 days mitigated not only hARS but also intestinal ARS and radiation pneumonitis/fibrosis, demonstrating multi-tissue efficacy [1]. The target compound shares the identical 4-nitrophenylsulfonyl pharmacophore and differs only in the N-benzyl substituent; the class-level SAR indicates that this substituent position is the primary determinant of oral bioavailability and single-dose efficacy.

Class-Level In Vivo Survival
Class-level
NPSP512: MST +1.5 days (N=401), 5 mg/kg s.c., t½ 9 h in murine hARS
Class-level model-response endpoint context; target compound untested
Head-to-head PK/efficacy comparison with NPSP512 needed
Acute radiation syndrome Hematopoietic mitigation In vivo survival Pharmacokinetics NPSP chemotype

Sulfonylpiperazine Pharmacophore Breadth: Multi-Target Biological Activity Context from Published Reviews

A comprehensive 2023 review of 187 potent sulfonylpiperazine-bearing heterocyclic core structures documented that this chemotype exhibits a broad biological activity spectrum spanning anticancer, antidiabetic, antibacterial, antifungal, anti-tubercular, and anti-inflammatory activities, with structure-activity relationships systematically mapped across these therapeutic areas [1]. Within this landscape, the target compound's specific substitution pattern (4-nitrophenylsulfonyl + 3-ethoxy-4-methoxybenzyl) is distinct from the majority of reported sulfonylpiperazines, which typically bear simpler N-alkyl, N-acyl, or N-aryl substituents. The concurrent presence of a strongly electron-withdrawing 4-nitrophenylsulfonyl group and an electron-rich 3-ethoxy-4-methoxybenzyl group creates a dipole across the piperazine ring that is not present in simpler NPSP analogs and may confer unique target engagement profiles. A 2024 study on sulfonyl-tethered piperazine derivatives demonstrated that specific sulfonyl substitution patterns (compounds 7d, 7e, 7f, 7j, 7k, 7l) exhibited antimicrobial and antifungal activities surpassing standard drugs, confirming that sulfonyl-piperazine substitution is a critical determinant of biological potency [2].

Pharmacophore Breadth
Class-level
187 sulfonylpiperazines reviewed; >100-fold potency variation by substitution
Scaffold privileged across multiple therapeutic areas; target's substitution underexplored
Review-level aggregation; direct testing required
Sulfonylpiperazine Polypharmacology Biological activity spectrum Drug design scaffold

Mechanistic Differentiation: NPSP512 Mechanism via Smoothened/Hedgehog vs. Target Compound's Unexplored Target Space

The lead NPSP compound NPSP512 has a defined molecular mechanism: it directly binds to the transmembrane domain of Smoothened, activating Hedgehog signaling, expanding the intestinal stem cell pool, and increasing the number of regenerating crypts after radiation injury [1]. This mechanism was elucidated through the 2019 study demonstrating that 1-[(4-nitrophenyl)sulfonyl]-4-phenylpiperazine treatment increases Peyer's patch-associated regenerating crypts in irradiated small intestine [1][2]. The target compound, bearing a 3-ethoxy-4-methoxybenzyl substituent in place of the phenyl group, presents a fundamentally different steric and electronic profile at the Smoothened binding interface. The additional alkoxy substituents introduce steric bulk and hydrogen-bonding capacity that may alter Smoothened binding affinity, selectivity versus other GPCRs, or shift the compound's target profile entirely toward other members of the NPSP-responsive target landscape. The aryl sulfonylpiperazine chemotype has also yielded potent 11β-HSD1 inhibitors (compound (R)-45, IC₅₀ = 3 nM) through systematic SAR optimization of the N-aryl substituent, demonstrating that the identity of the non-sulfonyl N-substituent controls target selectivity within this scaffold [3].

Mechanistic Differentiation
Class-level
NPSP512 binds Smoothened; alkoxybenzyl may shift to 11β-HSD1 (IC50 3 nM) or others
Target engagement requires deconvolution; may expand beyond Hedgehog pathway
No direct target data for this compound
Hedgehog signaling Smoothened Radiation mitigation mechanism Target deconvolution

High-Impact Research and Procurement Application Scenarios for 1-(3-Ethoxy-4-methoxybenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine


Comparator Compound for NPSP Radiation Mitigator Lead Optimization and PK/PD Profiling

Procure this compound as a structurally differentiated analog of the lead radiation mitigator NPSP512 for head-to-head pharmacokinetic and efficacy comparison. Given that NPSP compound #5 (NPSP512) showed a Cmax of 0.12 μg/mL, Tmax of 2 h, and a half-life of 9 h in mice [1], and that the N-benzyl substituent controls oral bioavailability within this series (compound #5 active by gavage; compound #3 inactive), the target compound's alkoxybenzyl substituent is positioned to test whether increased lipophilicity and H-bond acceptor count improve or impair oral absorption, CNS penetration, and metabolic stability relative to the phenyl-substituted lead. This is a well-precedented experimental design directly supported by the SAR framework established in the foundational 2017 PLOS ONE study [1].

Positional Isomer SAR Pair for Regiochemical Structure-Activity Mapping of the Benzyl Substituent

Acquire both the 3-ethoxy-4-methoxy isomer (target compound) and the 4-ethoxy-3-methoxy positional isomer (EVT-3604426) as a matched pair to determine how regiochemical placement of the alkoxy substituents affects biological activity. The oxalate salt of the 4-ethoxy-3-methoxy isomer has been characterized by ¹H NMR in DMSO-d₆ (SpectraBase ID Glzg65l0udc) [2], providing a QC benchmark. This paired-isomer experimental design is standard in medicinal chemistry SAR campaigns and is directly motivated by the observation in arylsulfonylpiperazine 11β-HSD1 inhibitor programs that positional isomerism can produce >10-fold differences in IC₅₀ [3].

Sulfonylpiperazine Library Member for Phenotypic Screening Across Multiple Therapeutic Indications

Include this compound as a chemically distinct member of a sulfonylpiperazine-focused screening library targeting anticancer, antidiabetic, antibacterial, antifungal, anti-tubercular, or anti-inflammatory endpoints. The 2023 comprehensive review of 187 sulfonylpiperazine derivatives confirmed that this scaffold is privileged across all these therapeutic areas [4], and the 2024 antimicrobial study demonstrated that specific sulfonyl substitution patterns yield compounds surpassing standard drug potency [5]. The target compound's dual-alkoxybenzyl substitution pattern is underrepresented in published screening sets and may yield novel activity profiles.

NPSP Chemotype Reference Standard for Analytical Method Development and QC Release Testing

Employ this compound as an analytical reference standard for developing HPLC, LC-MS, or NMR-based identity and purity methods for NPSP-class compounds. The availability of ¹H NMR reference data for the closely related positional isomer oxalate salt (SpectraBase) [2] provides a framework for establishing system suitability parameters, while the compound's distinct chromatographic retention relative to simpler NPSP analogs (NPSP512, MW ~331) enables its use as a resolution marker in gradient HPLC methods designed to separate NPSP analogs with varying lipophilicity.

Application
Selection Property
Validation Focus
Structurally Differentiated NPSP Analog for Model Studies
Substituent-dependent PK/PD profile
Oral absorption and CNS exposure model comparison
Regiochemical SAR Pair for Substituent Mapping
Positional isomer identity control
NMR-based isomer discrimination and bioassay correlation
Sulfonylpiperazine Library Member for Phenotypic Screening
Chemotype diversity
Multi-indication hit profiling (anticancer, antimicrobial, etc.)
NPSP Chemotype Analytical Reference Standard
Chromatographic resolution marker
System suitability testing for HPLC/LC-MS methods
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